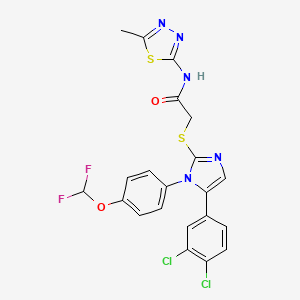![molecular formula C17H12N6S B2668100 3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 912903-29-8](/img/structure/B2668100.png)
3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(thiophen-2-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic molecule with potential applications in various fields .
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound has been determined using various spectroscopic techniques, including 1H NMR, 13C NMR, and X-ray crystallography .Chemical Reactions Analysis
This compound undergoes various chemical reactions, including aromatic nucleophilic substitution and cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
This compound has been characterized by a variety of physical and chemical properties, including its melting point, IR spectrum, and mass spectrum .Scientific Research Applications
Regioselective Synthesis and Computational Analysis
Research conducted by Salem et al. (2015) focused on the regioselective synthesis of fused heterocycles, such as pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, incorporating phenylsulfonyl moiety through reactions involving 3-(N,N-dimethylamino)-1-(thiophen-2-yl)-2-(phenylsulfonyl)prop-2-en-1-one derivatives. The study confirmed the regioselectivity of cyclocondensation reactions both experimentally and theoretically using Density Functional Theory (DFT) calculations (Salem et al., 2015).
Antimicrobial Agents
Another study by Mabkhot et al. (2016) synthesized several new thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, from ethyl 5-(3-(dimethylamino)acryloyl)-4-phenyl-2-(phenylamino)thiophene-3-carboxylate. These compounds exhibited significant antimicrobial activities, with some being more potent than the standard drug Amphotericin B against specific fungal strains (Mabkhot et al., 2016).
Tuberculostatic Activity
Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate to evaluate their tuberculostatic activity. This research aimed at discovering new antituberculous agents, highlighting the compound's potential in treating tuberculosis (Titova et al., 2019).
Insecticidal Agents
Soliman et al. (2020) developed bioactive sulfonamide thiazole derivatives as potential insecticidal agents. Their research targeted the cotton leafworm, Spodoptera littoralis, demonstrating the compounds' effective toxic effects and suggesting potential applications in agricultural pest management (Soliman et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(2-methylphenyl)-5-thiophen-2-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6S/c1-11-5-2-3-6-13(11)23-15-12(9-19-23)16-20-21-17(22(16)10-18-15)14-7-4-8-24-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLGBYNAFYGNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

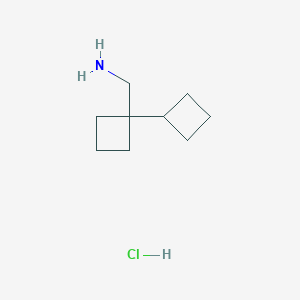

![3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2668020.png)
![5-Chloro-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2668022.png)
![1-methyl-9-(2-phenylethyl)-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2668026.png)
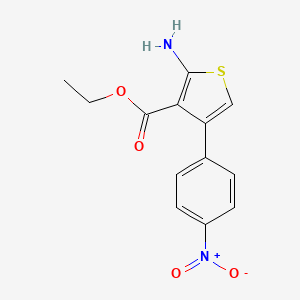
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-(2,4-dinitrophenoxy)-4-methoxyphenyl]prop-2-enamide](/img/structure/B2668029.png)


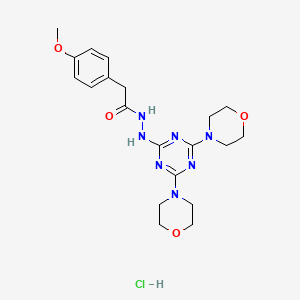
![3-{2-[(4-fluorophenyl)sulfonyl]ethyl}-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2668036.png)
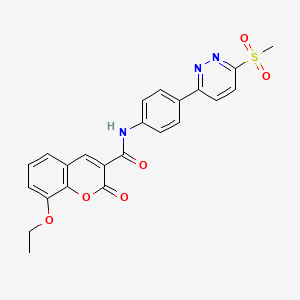
![Ethyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2668038.png)
